molecular formula C11H8N2O B1143651 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE CAS No. 14476-72-3

2-(2-OXO-2-PHENYLETHYL)MALONONITRILE

Cat. No. B1143651
CAS RN: 14476-72-3
M. Wt: 184.19
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE derivatives can be achieved through various methodologies, including Michael addition reactions and condensation processes. For example, the Michael addition of masked acyl cyanide reagents to substituted nitroolefins has been developed for the efficient synthesis of (2-nitro-1-phenylethyl)malononitriles with excellent yields, highlighting a scalable approach to these compounds (Sun et al., 2023).

Molecular Structure Analysis

The molecular structure of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE and its derivatives is a subject of study to understand their reactivity and properties. Computational studies using DFT methods have been conducted to calculate geometric parameters and study intramolecular charge transfer interactions, providing insights into the stabilization mechanisms of these molecules (Mabkhot et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE allows for its participation in various chemical reactions, forming a wide range of derivatives. For instance, reactions with malononitrile in the presence of amines under acidic conditions have been explored for the synthesis of different heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Martins et al., 2009).

Physical Properties Analysis

The physical properties of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE derivatives, such as solvatochromic behavior, have been studied to understand their potential applications. The investigation of crystal structure and solvatochromic behavior of specific derivatives reveals information on their suitability for use in materials science, particularly in areas related to photophysics and nonlinear optics (Bogdanov et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and functional group transformations of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE, are essential for its applications in synthesis. Research has shown that substituent-dependent divergent synthesis can yield a variety of compounds, illustrating the compound's flexibility and potential for creating pharmacologically active molecules (Gotsko et al., 2022).

Scientific Research Applications

  • Summary of the Application: The compound “2-(2-OXO-2-PHENYLETHYL)MALONONITRILE” is used as a precursor in the synthesis of aminopyrroles and aminopyridazines . These amines are potentially useful in the dye industry and as precursors for pharmaceuticals .
  • Methods of Application or Experimental Procedures: The compound reacts with dimethylformamide dimethyl acetal to yield an enaminone, which could be readily converted into a pyrrole or an aminopyridazine by treating with ammonium acetate and hydrazine hydrate, respectively . It also reacted with hydrazine hydrate in ethanol at room temperature to yield the dihydropyridazine as a single product . In refluxing ethanol, this product further reacted with hydrazine hydrate to yield the novel dihydropyrazolopyridazinamine .
  • Results or Outcomes: The reaction of phenacyl bromide with malononitrile in ethanolic potassium hydroxide solution gave 2-(2-oxo-2-phenylethyl)malononitrile in 85% yield . The structures of the reaction products of 2-(2-oxo-2-phenylethyl)malononitrile with hydrazine hydrate have been reexamined and corrected in the light of these findings .

Safety And Hazards

The compound is classified as dangerous with hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

CAS RN

14476-72-3

Product Name

2-(2-OXO-2-PHENYLETHYL)MALONONITRILE

Molecular Formula

C11H8N2O

Molecular Weight

184.19

Origin of Product

United States

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